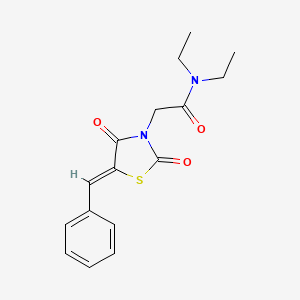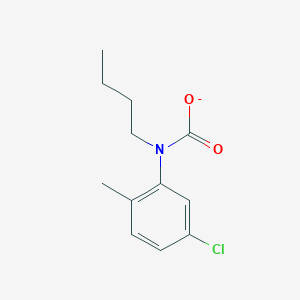
(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide” typically involves multi-step organic reactions. The starting materials might include 3-chlorobenzylamine, tetrahydrothiophene-1,1-dioxide, and 4-methylcinnamic acid. The synthesis could involve:
Amidation Reaction: Combining 3-chlorobenzylamine with 4-methylcinnamic acid under dehydrating conditions to form an amide bond.
Sulfonation: Introducing the tetrahydrothiophene-1,1-dioxide group through a sulfonation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to introduce additional oxygen functionalities.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various functional groups in place of the chlorine atom.
科学的研究の応用
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
Medicine
Exploration as a candidate for therapeutic agents targeting specific biological pathways.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylprop-2-enamide
- (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
The presence of the 4-methylphenyl group distinguishes this compound from its analogs, potentially leading to different biological activities or physical properties.
特性
分子式 |
C21H22ClNO3S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC名 |
(E)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO3S/c1-16-5-7-17(8-6-16)9-10-21(24)23(20-11-12-27(25,26)15-20)14-18-3-2-4-19(22)13-18/h2-10,13,20H,11-12,14-15H2,1H3/b10-9+ |
InChIキー |
DPZHXEZZTUUMRO-MDZDMXLPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
正規SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)

![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136469.png)

![3-[(4-Methylphenyl)methyl]-5-(phenylmethylene)-1,3-thiazolidine-2,4-dione](/img/structure/B12136476.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4-difluorophen yl)acetamide](/img/structure/B12136497.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12136502.png)

}-N-(3-methoxypheny l)acetamide](/img/structure/B12136509.png)
}-N-(3-chlorophen yl)acetamide](/img/structure/B12136513.png)

